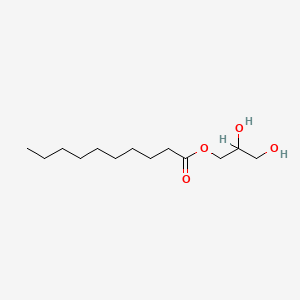
3-Decanoyl-sn-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-decanoyl-sn-glycerol is a 3-acyl-sn-glycerol that is the R-enantiomer of 2,3-dihydroxypropyl decanoate. It is a 3-acyl-sn-glycerol and a 1-monodecanoylglycerol. It is an enantiomer of a 1-decanoyl-sn-glycerol.
科学的研究の応用
Microwave-Assisted Synthesis
2,3-Dihydroxypropyl decanoate is efficiently synthesized using a solvent-free microwave-assisted method. This process involves the esterification of decanoic acid with glycerol derivatives, glycidol and glycerol carbonate, employing TBAI as an organocatalyst. Notable for its reduced reaction times and enhanced selectivity compared to classical heating procedures, this method demonstrates the practical application of microwave heating in the synthesis of glycerol monodecanoate. The synthesized 2,3-dihydroxypropyl decanoate has potential applications due to its antimicrobial properties, bacterial inhibitory activity, and use as a denture disinfectant (Mhanna et al., 2018).
Production of Medium-Chain-Length Poly-3-hydroxyalkanoate (MCL-PHA)
Decanoic acid, which can be synthesized into 2,3-dihydroxypropyl decanoate, serves as a substrate for the production of MCL-PHA. The research on fed-batch fermentation with Pseudomonas putida KT2440 demonstrates the production of biomass containing a significant percentage of MCL-PHA. The results indicate the potential of this method in biotechnology and materials science, notably in the production of bioplastics (Gao et al., 2016).
Catalysis in Suzuki Reactions
2,3-Dihydroxypropyl decanoate derivative is utilized as a support for Pd nanoparticles in catalyzing Suzuki reactions. The catalyst demonstrates efficiency and recyclability without significant loss of activity, suggesting its potential in organic synthesis and catalytic processes (Wang et al., 2011).
特性
CAS番号 |
69070-60-6 |
|---|---|
分子式 |
C13H26O4 |
分子量 |
246.34 g/mol |
IUPAC名 |
[(2R)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m1/s1 |
InChIキー |
LKUNXBRZDFMZOK-GFCCVEGCSA-N |
異性体SMILES |
CCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
正規SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
その他のCAS番号 |
69070-60-6 |
物理的記述 |
Solid |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



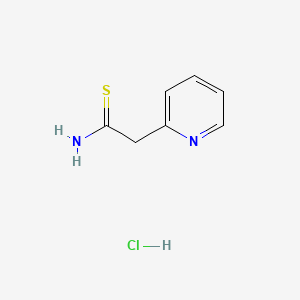
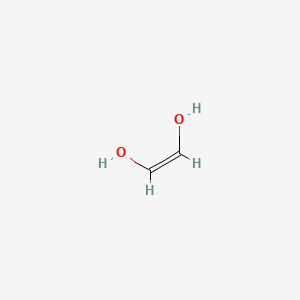
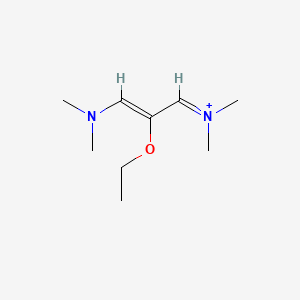
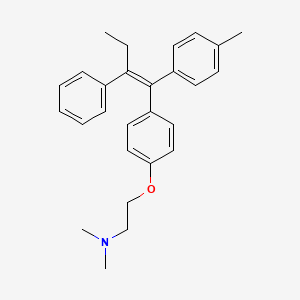
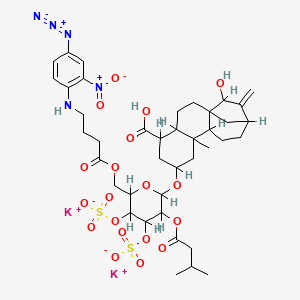
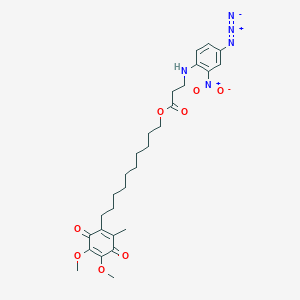
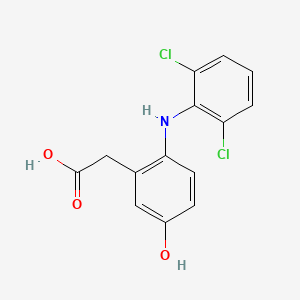
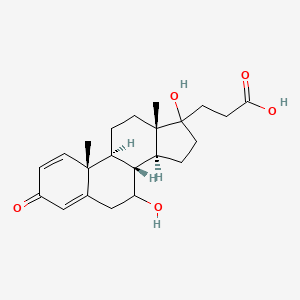
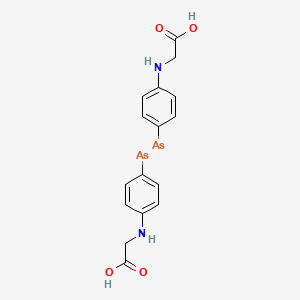
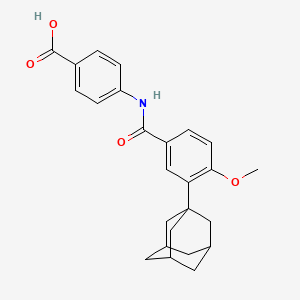
![2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile](/img/structure/B1228198.png)
![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)